4-(1,3-Thiazol-2-yloxy)piperidine
Overview
Description
4-(1,3-Thiazol-2-yloxy)piperidine is a compound with the molecular formula C8H12N2OS and a molecular weight of 184.26 g/mol . It is also known by its IUPAC name, 4-(1,3-thiazol-2-yloxy)piperidine .
Synthesis Analysis
There are numerous methods for the synthesis of piperidine derivatives, which are among the most important synthetic fragments for designing drugs . These methods include intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of 4-(1,3-Thiazol-2-yloxy)piperidine is characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom .Physical And Chemical Properties Analysis
4-(1,3-Thiazol-2-yloxy)piperidine has a molecular weight of 184.26 g/mol . The physical form of the compound can vary, with some sources reporting it as an oil and others as a powder .Scientific Research Applications
Synthesis and Transformation of 1,3-Azoles
A study by Abdurakhmanova et al. (2018) discusses the synthesis methods of 4-phosphorylated 1,3-azoles, including thiazoles, and their chemical and biological properties. These compounds, including thiazole derivatives, are known for their wide range of natural molecules and synthetic drugs. Synthetic derivatives exhibit diverse activities such as insectoacaricidal, anti-blastic, sugar-lowering, and neurodegenerative activities (Abdurakhmanova, Kondratyuk, Holovchenko, & Brovarets, 2018).
Biological Applications of Piperidine Derivatives
Piperidine, a core component of the molecule , is a versatile heterocycle in drug design, found in drugs with a range of therapeutic uses from antipsychotic to anticancer activities. A review by Rathi et al. (2016) covers the therapeutic uses of piperazine derivatives, which share structural similarities with piperidine, indicating the potential of these scaffolds in drug discovery (Rathi, Syed, Shin, & Patel, 2016).
Thiazole Derivatives in Drug Development
Thiazole derivatives, closely related to the "4-(1,3-Thiazol-2-yloxy)piperidine" structure, are highlighted for their biological activities. Sharma et al. (2019) reviewed the therapeutic applications of thiazole compounds, emphasizing their antiviral, anticancer, antibacterial, and anti-inflammatory properties. This underscores the potential of thiazole and its derivatives in developing new therapeutic agents (Sharma, Bansal, Sharma, Pathak, & Sharma, 2019).
Anticancer Activity of Quinazoline Derivatives
Moorthy et al. (2023) provided a comprehensive review on the anti-colorectal cancer efficacy of quinazoline compounds, indicating the role of similar heterocyclic compounds, including thiazoles and piperidine derivatives, in modulating the expression of genes and proteins involved in cancer progression. This highlights the relevance of exploring "4-(1,3-Thiazol-2-yloxy)piperidine" derivatives for anticancer applications (Moorthy, Singh, Chandraker, & Karthikeyan, 2023).
Future Directions
Piperidines, including 4-(1,3-Thiazol-2-yloxy)piperidine, play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
2-piperidin-4-yloxy-1,3-thiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2OS/c1-3-9-4-2-7(1)11-8-10-5-6-12-8/h5-7,9H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBBNNZJWXAIJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC=CS2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-Thiazol-2-yloxy)piperidine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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